![molecular formula C9H16N2O2 B113332 (3AR,6AR)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-B]pyrrole CAS No. 948846-39-7](/img/structure/B113332.png)
(3AR,6AR)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-B]pyrrole
概要
説明
“(3AR,6AR)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-B]pyrrole” is a heterocyclic compound. It has a molecular formula of C9H16N2O2 and a molecular weight of 184.24 g/mol.
Synthesis Analysis
The synthesis of “(3AR,6AR)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-B]pyrrole” involves the use of palladium hydroxide on activated carbon as a catalyst. The reactant, ethyl 1-(®-1-phenylethyl)hexahydropyrrolo[2,3-c]pyrrole-5(1H)-carboxylate, is added to a pressure reactor containing the catalyst. The mixture is heated under an atmosphere of hydrogen for 4 hours. After filtration and rinsing with methanol, a solution containing the title compound is obtained.
Molecular Structure Analysis
The molecular structure of “(3AR,6AR)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-B]pyrrole” is characterized by a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom .
科学的研究の応用
Pharmaceuticals: Antipsychotic and Anxiolytic Agents
The pyrrole ring system, which is a core structure in (3AR,6AR)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-B]pyrrole, is known for its presence in compounds with antipsychotic and anxiolytic properties . The versatility of this scaffold allows for the synthesis of analogs that can interact with various neurotransmitter receptors in the brain, potentially leading to new treatments for psychiatric disorders.
Cardiovascular Drugs: β-Adrenergic Antagonists
Pyrrole derivatives are also found in β-adrenergic antagonists, which are used to treat a variety of cardiovascular conditions . By blocking the action of adrenaline on the heart, these compounds can reduce blood pressure and heart rate, offering therapeutic benefits for hypertension and arrhythmias.
Anticancer Therapeutics
The structural motif of pyrrole is integral to the design of anticancer agents. Its incorporation into larger molecular frameworks can lead to compounds that target specific pathways involved in cancer cell proliferation . Research into pyrrole-based structures continues to be a promising avenue for developing novel oncology drugs.
Antibacterial and Antifungal Medications
Pyrrole-containing compounds exhibit significant antibacterial and antifungal activities . Their mechanism of action often involves disrupting the cell wall synthesis of microbes, making them effective components in the fight against resistant strains of bacteria and fungi.
Antiprotozoal and Antimalarial Drugs
The pyrrole ring is a common feature in drugs designed to combat protozoal infections, including malaria . These compounds can interfere with the life cycle of the parasites, providing a crucial tool in areas where malaria is endemic.
Anti-Inflammatory Agents
Inflammation is a key target for drug development, and pyrrole derivatives have been shown to possess anti-inflammatory properties . By modulating the body’s inflammatory response, these compounds can be used to treat a range of conditions, from arthritis to inflammatory bowel disease.
Cholesterol-Lowering Agents
Some pyrrole-based molecules have been identified as potential cholesterol-lowering agents . They may function by inhibiting enzymes involved in cholesterol synthesis or by enhancing the clearance of low-density lipoprotein (LDL) from the bloodstream.
Enzyme Inhibition: HIV-1 Reverse Transcriptase and Protein Kinases
Pyrrole derivatives have been explored for their ability to inhibit critical enzymes such as HIV-1 reverse transcriptase and various protein kinases . These enzymes are essential for the replication of HIV and the regulation of cellular processes, respectively, making them important targets for therapeutic intervention.
特性
IUPAC Name |
ethyl (3aR,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-2-13-9(12)11-5-7-3-4-10-8(7)6-11/h7-8,10H,2-6H2,1H3/t7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SULDDMOQJXWUNO-SFYZADRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CC2CCNC2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1C[C@H]2CCN[C@H]2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647146 | |
| Record name | Ethyl (3aR,6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3AR,6AR)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-B]pyrrole | |
CAS RN |
948846-39-7 | |
| Record name | Ethyl (3aR,6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid](/img/structure/B113250.png)
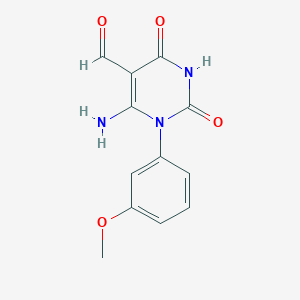
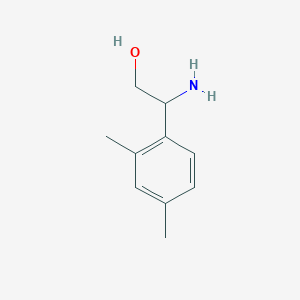
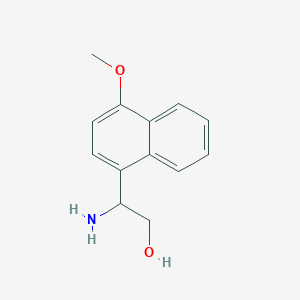
![4-(2-aminoethyl)-5-[2-(methylsulfanyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B113255.png)
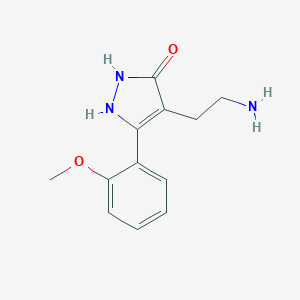
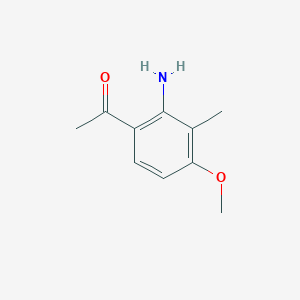
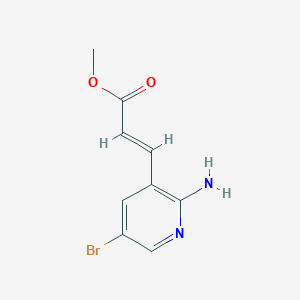

![6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B113276.png)



